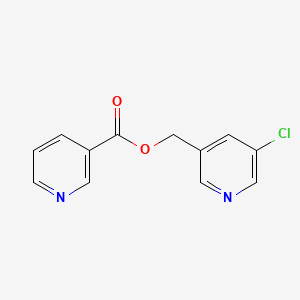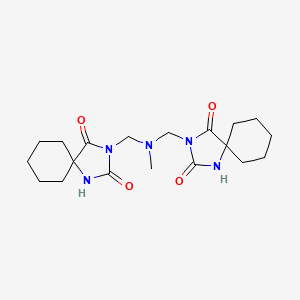
1,3-Diazaspiro(4.5)decane-2,4-dione, 3,3'-((methylimino)dimethylene)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diazaspiro(4.5)decane-2,4-dione, 3,3’-((methylimino)dimethylene)bis- is a complex organic compound with significant applications in various fields. This compound is known for its unique spirocyclic structure, which contributes to its stability and reactivity. It is often used in scientific research due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diazaspiro(4.5)decane-2,4-dione, 3,3’-((methylimino)dimethylene)bis- typically involves multiple steps. One common method includes the reaction of cyclohexanone with urea under acidic conditions to form the spirocyclic intermediate. This intermediate is then reacted with formaldehyde and methylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key steps include the careful control of reaction temperatures and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
1,3-Diazaspiro(4.5)decane-2,4-dione, 3,3’-((methylimino)dimethylene)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines .
Scientific Research Applications
1,3-Diazaspiro(4.5)decane-2,4-dione, 3,3’-((methylimino)dimethylene)bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Diazaspiro(4.5)decane-2,4-dione, 3,3’-((methylimino)dimethylene)bis- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
1,3-Diazaspiro(4.5)decane-2,4-dione: Shares the spirocyclic structure but lacks the methylimino group.
2,8-Diazaspiro(4.5)decan-1-one: Another spirocyclic compound with similar reactivity but different functional groups.
Uniqueness
The presence of the methylimino group in 1,3-Diazaspiro(4.5)decane-2,4-dione, 3,3’-((methylimino)dimethylene)bis- enhances its reactivity and allows for unique interactions with biological targets. This makes it particularly valuable in medicinal chemistry and drug development .
Properties
CAS No. |
24631-54-7 |
|---|---|
Molecular Formula |
C19H29N5O4 |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
3-[[(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl-methylamino]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C19H29N5O4/c1-22(12-23-14(25)18(20-16(23)27)8-4-2-5-9-18)13-24-15(26)19(21-17(24)28)10-6-3-7-11-19/h2-13H2,1H3,(H,20,27)(H,21,28) |
InChI Key |
KFACPCVNTQQKHI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CN1C(=O)C2(CCCCC2)NC1=O)CN3C(=O)C4(CCCCC4)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-ylmethanol](/img/structure/B14705856.png)
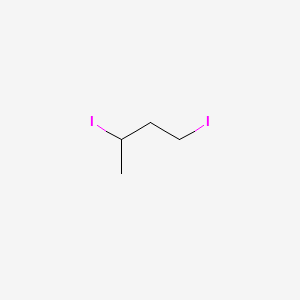
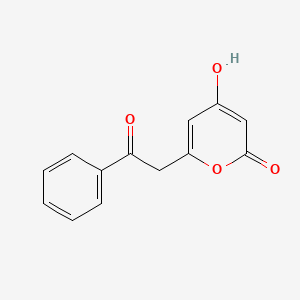
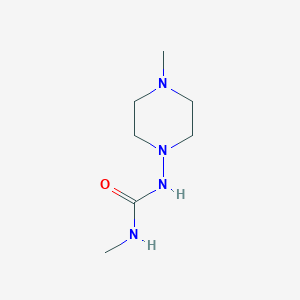
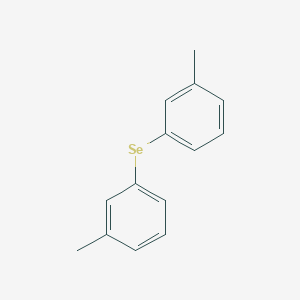

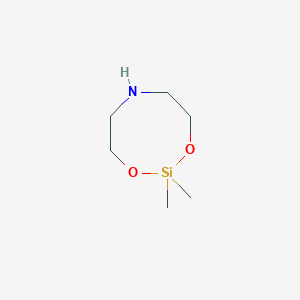
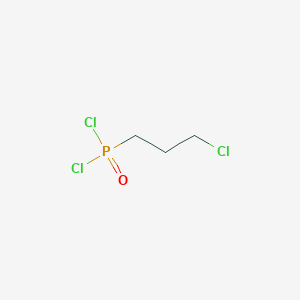
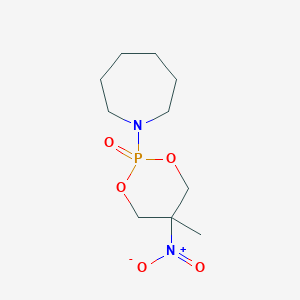
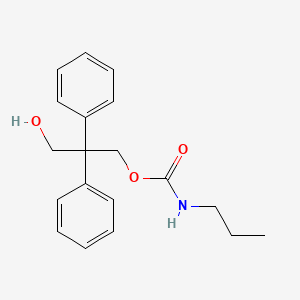

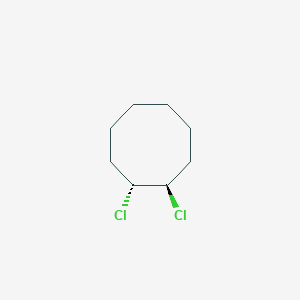
![5-[(e)-(2,5-Dibromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14705932.png)
